molecular formula C19H18N2O5S3 B2837598 Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1097650-99-1

Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2837598
CAS No.: 1097650-99-1
M. Wt: 450.54
InChI Key: PVNXWRNQWCEETD-UHFFFAOYSA-N
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Description

Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with a methyl ester group and at position 3 with a sulfonamide-linked pyrrolidine ring. The pyrrolidine moiety is further functionalized with a thiophen-2-ylsulfonyl group. While specific data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior.

Properties

IUPAC Name

methyl 3-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S3/c1-26-19(23)17-16(12-6-2-3-8-14(12)28-17)20-18(22)13-7-4-10-21(13)29(24,25)15-9-5-11-27-15/h2-3,5-6,8-9,11,13H,4,7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNXWRNQWCEETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the pyrrolidine and thiophenesulfonyl moieties enhances its pharmacological profile. The molecular formula is C15H16N2O4S2C_{15}H_{16}N_2O_4S_2.

Table 1: Chemical Properties

PropertyValue
Molecular Weight352.43 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot available
CAS Number895261-88-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[b]thiophene derivatives, including this compound. It exhibits significant activity against various strains of bacteria, particularly multidrug-resistant Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

  • Study Reference : A study published in MDPI Biomolecules reported that derivatives similar to this compound showed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of S. aureus .

Anti-inflammatory and Analgesic Effects

The compound's structural components suggest potential anti-inflammatory properties, which are common in thiophene derivatives. Investigations into related compounds have shown promise in reducing inflammation markers in vitro and in vivo.

Research Findings

  • A study demonstrated that benzo[b]thiophene derivatives reduced levels of pro-inflammatory cytokines in cell cultures, indicating a possible mechanism for their anti-inflammatory effects .

Anticancer Potential

The benzo[b]thiophene scaffold has been associated with anticancer activity. Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme functions critical for bacterial survival.
  • Modulation of Signaling Pathways : Potential interaction with pathways involved in inflammation and apoptosis has been proposed based on structural analogs.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Properties

Recent studies have highlighted the potential of thiophene-containing compounds, including methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate, in treating epilepsy. The compound's structure suggests it may interact with neurotransmitter systems involved in seizure activity. Research indicates that derivatives of this compound exhibit significant activity in various seizure models:

  • Maximal Electroshock (MES) Model : This model is used to evaluate the efficacy of anticonvulsant drugs by inducing seizures through electrical stimulation. Compounds similar to this compound have shown promising results, with effective doses leading to seizure protection in animal models .
  • Subcutaneous Pentylenetetrazole (scPTZ) Model : This model assesses the ability of compounds to prevent seizures induced by pentylenetetrazole. Compounds within this chemical class have demonstrated protective effects, indicating their potential as new antiseizure medications .

1.2 Analgesic Activity

In addition to anticonvulsant properties, this compound has been investigated for its analgesic effects. Studies have utilized models such as the formalin test and neuropathic pain models to assess pain relief capabilities:

  • Formalin Test : This model evaluates both acute and chronic pain responses. Compounds like this compound have shown significant analgesic activity, suggesting their utility in pain management .

Structural Characteristics and Synthesis

The structural features of this compound contribute to its biological activity. The presence of the thiophene ring enhances interaction with biological targets, potentially affecting receptor binding and activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s key structural analogs include derivatives of benzo[b]thiophene-2-carboxylate and thiophene-containing sulfonamides. Below is a comparative analysis based on available evidence:

Table 1: Comparison of Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) CAS RN
Target Compound Not provided Not available Pyrrolidine-2-carboxamido, thiophen-2-ylsulfonyl Not reported Not found
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate C₁₀H₈O₃S 208.23 3-hydroxy 107–108 13134-76-4
Methyl 4-hydroxybenzoate sodium salt C₈H₇O₃Na 174.12 4-hydroxy, sodium salt >125 5026-62-0
Example 62 compound (thiophene-2-carboxylate derivative) C₂₈H₁₉F₂N₃O₅S 560.2 (M++1) Pyrazolo[3,4-d]pyrimidin, chromen-4-one 227–230 Not listed

Key Observations:

  • Substituent Effects on Melting Points: The hydroxyl-substituted benzo[b]thiophene (mp 107–108°C) has a lower melting point than the Example 62 compound (mp 227–230°C) , likely due to the latter’s extended aromaticity and hydrogen-bonding pyrimidine-chromenone system.
  • Sulfonamide Influence: The target compound’s thiophen-2-ylsulfonyl group may enhance solubility in polar solvents compared to the hydroxyl group in Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate. Sulfonamides are typically more lipophilic than hydroxyl groups but can engage in hydrogen bonding via sulfonyl oxygen atoms.

Conformational and Crystallographic Analysis

  • Pyrrolidine Ring Puckering: The Cremer-Pople parameters define ring puckering amplitude and phase, which could affect the target compound’s 3D structure. For instance, a twisted pyrrolidine conformation might optimize sulfonamide group orientation for target binding.

Q & A

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Include vehicle controls and reference inhibitors (e.g., staurosporine for kinase assays). Validate assay reproducibility via inter-day coefficient of variation (CV < 15%) and Z’-factor (>0.5) calculations .

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